(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
Description
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS: 77745-25-6 or 229613-83-6) is a chiral cyclopentene derivative with a molecular formula of C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It features two stereocenters in the (1S,4R) configuration and contains a methyl ester group and a protonated amino group, stabilized as a hydrochloride salt. This compound is widely used as a synthetic intermediate in pharmaceuticals, particularly in the preparation of diastereomerically enriched trans-isomers for drug discovery .
Properties
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRZYIXFKDJEK-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Enantiomer: (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate Hydrochloride
- CAS : 426226-35-9
- Molecular Formula: C₇H₁₂ClNO₂ (identical to the (1S,4R) form)
- Key Differences :
- The enantiomer has an inverted stereochemistry (1R,4S), which may lead to divergent biological activity or binding affinity in chiral environments .
- Synthesized under similar conditions but requires enantioselective catalysts or chiral resolution techniques .
- Hazard profile matches the (1S,4R) form (H315, H319, H335: skin/eye irritation, respiratory irritation) .
Carboxylic Acid Analog: (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid Hydrochloride
- CAS : 61865-62-1
- Molecular Formula: C₆H₉ClNO₂
- Key Differences :
Cyclohexane Derivative: Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
- CAS: Not explicitly listed (see Reference Example 89 in ).
- Molecular Formula: C₉H₁₆ClNO₂
- Key Differences :
Cyclopropane Derivative: Methyl 1-Aminocyclopropanecarboxylate Hydrochloride
- CAS : 72784-42-0
- Molecular Formula: C₅H₈ClNO₂
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry | Key Functional Groups |
|---|---|---|---|---|---|
| (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate HCl | 77745-25-6 | C₇H₁₂ClNO₂ | 177.63 | (1S,4R) | Methyl ester, amino (HCl) |
| (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate HCl | 426226-35-9 | C₇H₁₂ClNO₂ | 177.63 | (1R,4S) | Methyl ester, amino (HCl) |
| (1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid HCl | 61865-62-1 | C₆H₉ClNO₂ | 163.60 | (1S,4R) | Carboxylic acid, amino (HCl) |
| Methyl 1-(Methylamino)cyclohexanecarboxylate HCl | - | C₉H₁₆ClNO₂ | ~205.68 | N/A | Methyl ester, methylamino |
| Methyl 1-Aminocyclopropanecarboxylate HCl | 72784-42-0 | C₅H₈ClNO₂ | 149.58 | N/A | Methyl ester, amino (HCl) |
Key Research Findings
- Stereochemical Impact : The (1S,4R) configuration is critical for biological activity in certain drug candidates, as seen in Reference Example 2, where it serves as a precursor to trityl-protected intermediates .
- Solubility and Reactivity : The methyl ester in the target compound improves lipid solubility compared to the carboxylic acid analog, making it more suitable for crossing biological membranes .
- Safety Profile: All hydrochlorides of amino cyclopentene/cyclohexane derivatives share similar hazards (skin/eye irritation), emphasizing the need for proper handling .
Biological Activity
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, a compound with the CAS number 229613-83-6, has garnered attention in pharmaceutical and biochemical research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 177.63 g/mol
- Purity : Typically ≥95%
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound primarily involves its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with specific receptors and enzymes in the body, influencing metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Modulation of Amino Acid Metabolism : It plays a role in amino acid metabolism, which is crucial for various biochemical pathways.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, although further research is required to establish efficacy.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Neuroprotective Effects | May protect neurons from degeneration; potential in Alzheimer's treatment. |
| Amino Acid Metabolism | Involved in pathways related to neurotransmitter synthesis. |
| Antimicrobial Properties | Shows preliminary effectiveness against certain bacterial strains. |
Case Study Analysis
A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their effects on neuronal cell lines. The results indicated that specific modifications to the compound enhanced its neuroprotective effects by increasing its affinity for neuronal receptors involved in synaptic plasticity .
Another research article highlighted the compound's role as a building block for developing novel antibiotics. The study demonstrated that derivatives exhibited significant antibacterial activity against Staphylococcus aureus, suggesting that further exploration could lead to new therapeutic agents .
Q & A
Q. What are the standard synthetic routes for (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate hydrochloride, and how do reaction conditions influence yield and stereochemistry?
The compound is synthesized via a multi-step process involving cyclopentene derivatives. A common method includes:
- Step 1 : Reaction of (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one with absolute ethanol and thionyl chloride at 0–10°C to form the ethyl ester intermediate .
- Step 2 : Hydrolysis of the ester in a water/dichloromethane mixture under controlled cooling (<10°C) to yield the final hydrochloride salt .
Key factors include temperature control (<10°C during thionyl chloride addition) and solvent ratios (e.g., 1:1.2 water/dichloromethane), which minimize side reactions and preserve stereochemical integrity.
Q. How is the structural identity of this compound validated in academic research?
Structural confirmation relies on:
- 1H-NMR spectroscopy : Peaks at δ 2.05–1.99 (m, 2H) and δ 3.82 (s, 3H) confirm the cyclopentene backbone and methyl ester group .
- X-ray crystallography : For analogs (e.g., thiomorpholin-substituted lactones), chair–chair conformations of fused rings and hydrogen-bonded chains validate stereochemistry .
- Chiral HPLC : To verify enantiomeric purity, particularly for the (1S,4R) configuration, given the compound’s pharmacological relevance .
Q. What analytical methods are recommended for assessing purity and stability?
- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard. Impurity profiling using reference standards (e.g., EP/Pharmaceutical-grade) ensures compliance with thresholds (e.g., <0.1% for critical impurities) .
- Stability : Storage under inert atmosphere (N₂/Ar) at 2–8°C prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) assess hydrolytic susceptibility of the ester group .
Advanced Research Questions
Q. How does the enantiomeric purity of (1S,4R)-configured derivatives impact biological activity, and what methods resolve stereochemical ambiguities?
The (1S,4R) configuration is critical for receptor binding in analogs (e.g., purine derivatives used in antiviral research). Contaminating enantiomers (e.g., 1R,4S) can reduce efficacy or introduce toxicity.
Q. What mechanistic insights explain the role of thionyl chloride in forming the hydrochloride salt?
Thionyl chloride (SOCl₂) acts as both a chlorinating agent and acid catalyst.
Q. How can researchers reconcile discrepancies in reported molecular weights (e.g., vs. 177.63) for this compound?
Discrepancies arise from:
Q. What strategies optimize yield in scale-up synthesis while maintaining stereochemical fidelity?
Q. How is this compound utilized in medicinal chemistry, particularly for structure-activity relationship (SAR) studies?
The cyclopentene scaffold is a rigid bioisostere for flexible chains in drug design.
- Applications :
- Antiviral agents : Analogous purine derivatives (e.g., ((1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol hydrochloride) target viral polymerases .
- Enzyme inhibitors : The amine group participates in hydrogen bonding with catalytic residues (e.g., proteases or kinases) .
Methodological Best Practices
- Stereochemical analysis : Always pair NMR (e.g., NOESY) with chiral chromatography to confirm configuration .
- Stability protocols : Conduct forced degradation studies in acidic/basic/oxidative conditions to identify degradation pathways .
- Data validation : Cross-reference molecular weights, CAS numbers, and spectral data against multiple sources (e.g., PubChem, ECHA) to resolve inconsistencies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
